molecular formula C30H35N3O2 B12418404 Curindolizine

Curindolizine

Cat. No.: B12418404
M. Wt: 469.6 g/mol
InChI Key: HZWGVFQTKPIVCQ-WKGBWSPFSA-N
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Description

Curindolizine is a unique indolizine alkaloid that was first isolated from the fungus Curvularia sp. IFB-Z10, which is associated with white croaker fish. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly in lipopolysaccharide-induced RAW 264.7 macrophages, where it exhibits an IC50 value of 5.31 ± 0.21 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: Curindolizine is synthesized through a regiospecific in-cell Michael addition reaction between pyrrole alkaloids, specifically curvulamine and 3,5-dimethylindolizin-8 (5H)-one . This reaction occurs within the fungal cells, highlighting the unique biosynthetic capabilities of Curvularia sp. IFB-Z10.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis involves large-scale fermentation of Curvularia sp. IFB-Z10. This process is followed by the extraction and purification of the compound using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Curindolizine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Curindolizine has a wide range of scientific research applications, including:

Mechanism of Action

Curindolizine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-induced RAW 264.7 macrophages. The compound likely targets specific molecular pathways involved in the inflammatory response, although the exact molecular targets and pathways remain to be fully elucidated .

Comparison with Similar Compounds

Uniqueness of Curindolizine: this compound stands out due to its unique skeletal structure and potent anti-inflammatory activity. Its biosynthesis through a regiospecific in-cell Michael addition reaction is also unprecedented, highlighting the remarkable biosynthetic capabilities of Curvularia sp. IFB-Z10 .

Properties

Molecular Formula

C30H35N3O2

Molecular Weight

469.6 g/mol

IUPAC Name

(1S)-1-[(1R,2S,10R,12R,13R)-16-[(5R,6R)-3,5-dimethyl-5,6-dihydroindolizin-6-yl]-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol

InChI

InChI=1S/C30H35N3O2/c1-16-7-9-22-11-12-24(18(3)31(16)22)25-15-26-27-28-29(20(5)33(26)19(25)4)35-30(27,21(6)34)14-13-23-10-8-17(2)32(23)28/h7-15,18,20-21,24,27-29,34H,1-6H3/t18-,20-,21+,24+,27+,28+,29-,30+/m1/s1

InChI Key

HZWGVFQTKPIVCQ-WKGBWSPFSA-N

Isomeric SMILES

C[C@@H]1[C@H](C=CC2=CC=C(N12)C)C3=C(N4[C@@H]([C@@H]5[C@@H]6[C@H](C4=C3)[C@](O5)(C=CC7=CC=C(N67)C)[C@H](C)O)C)C

Canonical SMILES

CC1C(C=CC2=CC=C(N12)C)C3=C(N4C(C5C6C(C4=C3)C(O5)(C=CC7=CC=C(N67)C)C(C)O)C)C

Origin of Product

United States

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